molecular formula C27H27N7O B11666711 4-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11666711
M. Wt: 465.5 g/mol
InChI Key: RHPQWQWIOXABSE-VFCFBJKWSA-N
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Description

4-[(2E)-2-[(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with a unique structure that includes phenyl, piperidinyl, and triazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Condensation Reactions: Involving the reaction of hydrazine derivatives with aldehydes or ketones to form hydrazones.

    Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of phenyl and piperidinyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-[(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydrazine groups to corresponding oxides.

    Reduction: Reduction of double bonds or aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[(2E)-2-[(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Application in the development of novel materials with specific properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[(2E)-2-[(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE: shares similarities with other triazine derivatives and hydrazine-based compounds.

Uniqueness

  • The unique combination of phenyl, piperidinyl, and triazinyl groups in this compound distinguishes it from other similar compounds. This unique structure may confer specific properties and applications that are not observed in other related compounds.

Properties

Molecular Formula

C27H27N7O

Molecular Weight

465.5 g/mol

IUPAC Name

2-N-[(E)-(3-phenoxyphenyl)methylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C27H27N7O/c1-4-12-22(13-5-1)29-25-30-26(32-27(31-25)34-17-8-3-9-18-34)33-28-20-21-11-10-16-24(19-21)35-23-14-6-2-7-15-23/h1-2,4-7,10-16,19-20H,3,8-9,17-18H2,(H2,29,30,31,32,33)/b28-20+

InChI Key

RHPQWQWIOXABSE-VFCFBJKWSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=C5

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

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